molecular formula C10H9ClN2O2S B012174 Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 101667-98-5

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B012174
M. Wt: 256.71 g/mol
InChI Key: FIIBPXMYXHXUPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate and its derivatives involves several key reactions, including the Suzuki coupling reaction. This process allows for the introduction of various substituents into the thieno[2,3-d]pyrimidine scaffold, offering a pathway to a multitude of analogs with varied properties (Krolenko & Vlasov, 2019). Additionally, a novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described, showcasing the versatility of this compound in synthetic chemistry (Santilli, Kim, & Wanser, 1971).

Molecular Structure Analysis

Crystal structure analysis plays a critical role in understanding the spatial arrangement and molecular geometry of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives. Such analyses reveal the presence of crystallographically independent molecules in the asymmetric unit and the molecular interactions that influence the compound's physical and chemical properties (Hu Yang, 2009).

Chemical Reactions and Properties

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate participates in a variety of chemical reactions, including nucleophilic substitution reactions that demonstrate the compound's reactivity towards different nucleophiles (Shadbolt & Ulbricht, 1967). These reactions are pivotal in the functionalization and further modification of the compound, leading to new derivatives with potential biological activities.

Scientific Research Applications

It’s important to note that the use of such compounds is typically for research purposes only and not intended for diagnostic or therapeutic use . The applications can vary widely depending on the research context and objectives.

  • Suzuki Reaction
    • Field : Organic Chemistry
    • Application Summary : This compound has been used in a Suzuki reaction, a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds .
    • Method of Application : In the context of a Suzuki reaction, “Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate” could be used as a starting material or reagent . The specific experimental procedures would depend on the overall reaction conditions and the other reagents used .
    • Results : The outcomes of such a reaction would depend on the specific reaction conditions and the other reagents used . The Suzuki reaction is generally known for its efficiency in forming carbon-carbon bonds .

Safety And Hazards



  • WGK Classification : WGK 3 (moderately hazardous to water)

  • Storage Class Code : 13 (non-combustible solids)

  • Flash Point : Not applicable




  • Future Directions



    • Investigate the biological activity and potential therapeutic applications of this compound.

    • Explore alternative synthetic routes for its preparation.

    • Conduct toxicity studies to assess safety profiles.




    Please note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Buyer responsibility includes confirming product identity and purity. All sales are final1.


    properties

    IUPAC Name

    ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)7-5(2)6-8(11)12-4-13-9(6)16-7/h4H,3H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FIIBPXMYXHXUPI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C2=C(S1)N=CN=C2Cl)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9ClN2O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80366530
    Record name ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80366530
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    256.71 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

    CAS RN

    101667-98-5
    Record name Thieno[2,3-d]pyrimidine-6-carboxylic acid, 4-chloro-5-methyl-, ethyl ester
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=101667-98-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80366530
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

    Citations

    For This Compound
    6
    Citations
    KY Krolenko, SV Vlasov - Chemistry of Heterocyclic Compounds, 2019 - Springer
    5-Methylthieno[2,3-d]pyrimidine-6-carboxylates substituted with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments in the C-4 position of the heterocycle were obtained in Suzuki coupling …
    Number of citations: 7 link.springer.com
    S Vlasov, K Krolenko, H Severina… - Journal of Applied …, 2023 - japsonline.com
    Compounds with thieno [2, 3-d] pyrimidine core modified with amide group at position five of the heterocyclic system were reported as ligands to bacterial TrmD, which is an enzyme …
    Number of citations: 1 japsonline.com
    S Triloknadh, CV Rao, K Nagaraju, NH Krishna… - Bioorganic & Medicinal …, 2018 - Elsevier
    A series of thieno[2,3-d]pyrimidine alkyne Mannich base derivatives (7a-e, 8a-e) and thieno[2,3-d]pyrimidine 1,3,4-oxadiazole derivatives (9a-e, 10a-e) have been synthesized and …
    Number of citations: 38 www.sciencedirect.com
    M Al-Ghorbani, MA Gouda, M Baashen… - Polycyclic Aromatic …, 2022 - Taylor & Francis
    Pyrimidine and piperazine are well known as being the backbone of many bulky compounds and a vital core structure in approved drugs; previous studies have shown that combining a …
    Number of citations: 6 www.tandfonline.com
    MM Abdel-Atty, NA Farag, RAT Serya… - Journal of Enzyme …, 2021 - Taylor & Francis
    A series of thieno[2,3-d]pyrimidine-based hydroxamic acid hybrids was designed and synthesised as multitarget anti-cancer agents, through incorporating the pharmacophore of EGFR, …
    Number of citations: 5 www.tandfonline.com
    EM Gerlach - 2020 - search.proquest.com
    Small-molecule libraries with biological performance diversity will contain many bioactive molecules that have diverse targets. This is a desired characteristic for high-throughput …
    Number of citations: 2 search.proquest.com

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